1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione
Overview
Description
1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione is a useful research compound. Its molecular formula is C8H8N4OS and its molecular weight is 208.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tetrazole Scaffolds in Medicinal Chemistry
Tetrazole scaffolds are recognized for their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Tetrazoles can replace the carboxyl group in drugs to increase lipophilicity, bioavailability, and reduce side effects. This versatility makes them a key pharmacophore in drug development, suggesting potential medicinal applications for compounds like "1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione" (Patowary, Deka, & Bharali, 2021).
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinediones (TZDs) have been explored for their role as PTP 1B inhibitors, which are important for managing insulin resistance and type 2 diabetes mellitus (T2DM). The structural framework of TZD scaffold has been optimized to design potential PTP 1B inhibitors, indicating the importance of scaffold modification in developing therapeutic agents. This could imply that derivatives of "this compound" may have potential in designing inhibitors for diabetes and other metabolic disorders (Verma, Yadav, & Thareja, 2019).
Anticancer and Antimicrobial Applications
Compounds with tetrazole moieties have shown promising anticancer and antimicrobial potential. The hybridization of tetrazole with other pharmacophores has enhanced efficacy against both drug-sensitive and drug-resistant pathogens. This indicates that "this compound" could serve as a basis for the development of new antibacterial and anticancer agents (Gao, Xiao, & Huang, 2019).
Synthesis and Environmental Applications
The synthesis of tetrazole derivatives and their environmental applications, such as flame retardants, indicate a growing interest in the study of their occurrence, environmental fate, and toxicity. This suggests potential environmental applications for "this compound" in developing safer and more effective flame retardants or in pollution control strategies (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of drugs like urapidil , which is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Mode of Action
Related compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol might interact with its targets to induce similar biochemical changes.
Biochemical Pathways
Related compounds have been shown to affect pathways related to reactive oxygen species (ros) generation . This suggests that 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol might influence similar pathways, leading to downstream effects such as apoptosis in cancer cells .
Result of Action
Related compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol might induce similar effects.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-5-3-2-4-6(7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAUOFIVYLQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164883 | |
Record name | 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-67-9 | |
Record name | 1,2-Dihydro-1-(2-methoxyphenyl)-5H-tetrazole-5-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15182-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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